molecular formula C10H17N3O2S2 B5539092 N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide CAS No. 53573-03-8

N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide

Cat. No.: B5539092
CAS No.: 53573-03-8
M. Wt: 275.4 g/mol
InChI Key: GQJMBIBARPVSDV-UHFFFAOYSA-N
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Description

N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide is a chemical compound known for its unique structure and properties It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide typically involves the reaction of benzenesulfonamide with dimethylamine and sulfur. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products, depending on the substituent introduced .

Scientific Research Applications

N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing their normal function. This inhibition can lead to various physiological effects, such as altered pH regulation in cells. The compound’s structure allows it to form stable complexes with the enzyme, effectively blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Bis(dimethylamino)-lambda4-sulfanylidene]benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S2/c1-12(2)16(13(3)4)11-17(14,15)10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJMBIBARPVSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=NS(=O)(=O)C1=CC=CC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197932
Record name N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53573-03-8
Record name N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53573-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[Bis(dimethylamino)-λ4-sulfanylidene]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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